molecular formula C9H10S2 B14721558 Methyl 3-methylbenzenecarbodithioate CAS No. 5969-49-3

Methyl 3-methylbenzenecarbodithioate

Cat. No.: B14721558
CAS No.: 5969-49-3
M. Wt: 182.3 g/mol
InChI Key: ILILSGSQDKCDAM-UHFFFAOYSA-N
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Description

Methyl 3-methylbenzenecarbodithioate is an organic compound with the molecular formula C9H10S2 It is a derivative of benzenecarbodithioate, where a methyl group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylbenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzenethiol with carbon disulfide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylbenzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols and other reduced derivatives

    Substitution: Brominated or nitrated derivatives of the original compound

Scientific Research Applications

Methyl 3-methylbenzenecarbodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-methylbenzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.

    Protein modification: Covalent attachment to amino acid residues, altering protein function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzenecarbodithioate: Lacks the methyl group at the third position.

    Ethyl 3-methylbenzenecarbodithioate: Contains an ethyl group instead of a methyl group.

    3-Methylbenzenethiol: The thiol precursor without the carbodithioate group.

Properties

CAS No.

5969-49-3

Molecular Formula

C9H10S2

Molecular Weight

182.3 g/mol

IUPAC Name

methyl 3-methylbenzenecarbodithioate

InChI

InChI=1S/C9H10S2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3

InChI Key

ILILSGSQDKCDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=S)SC

Origin of Product

United States

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